Cefixime

描述

Cefixime is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound works by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. It is commonly used to treat infections such as otitis media, strep throat, pneumonia, urinary tract infections, gonorrhea, and Lyme disease .

准备方法

Synthetic Routes and Reaction Conditions: Cefixime is synthesized through a multi-step process involving the condensation of 7-aminocephalosporanic acid with various side chains. The key steps include:

Acylation: The 7-amino group of 7-aminocephalosporanic acid is acylated with a suitable acylating agent.

Cyclization: The acylated intermediate undergoes cyclization to form the β-lactam ring.

Side Chain Introduction: The side chain is introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce 7-aminocephalosporanic acid, followed by chemical synthesis to introduce the side chains. The process is optimized for high yield and purity, involving steps such as crystallization, filtration, and drying .

化学反应分析

Types of Reactions: Cefixime undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can modify the side chains of this compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation are typical reducing conditions.

Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Modified cephalosporin derivatives

科学研究应用

Pharmacological Applications

Cefixime is primarily indicated for the treatment of:

- Uncomplicated Urinary Tract Infections : Effective against pathogens such as Escherichia coli and Proteus mirabilis.

- Otitis Media : Used for infections caused by Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pyogenes.

- Pharyngitis and Tonsillitis : Particularly effective against Streptococcus pyogenes.

- Acute Exacerbations of Chronic Bronchitis : Treats infections caused by Streptococcus pneumoniae and Haemophilus influenzae.

- Uncomplicated Gonorrhea : Effective against both penicillinase and non-penicillinase producing strains of Neisseria gonorrhoeae .

Case Studies

-

This compound in Early Syphilis Treatment

A randomized clinical study reported that this compound successfully treated 87% of participants with early syphilis. The study highlighted its potential as an alternative treatment, especially for high-risk populations, such as individuals with HIV . -

This compound-Induced Hepatotoxicity

A case report documented a 7-month-old infant who developed severe complications, including acute renal failure, after receiving this compound for a urinary tract infection. This case underscores the importance of monitoring adverse effects in pediatric patients . -

Toxic Epidermal Necrolysis

Another rare case involved a 7-year-old boy who experienced toxic epidermal necrolysis after this compound administration. This highlights the need for careful selection of antibiotics in patients with a history of severe cutaneous reactions .

Comparative Effectiveness

A comparative study evaluated this compound against tetracycline for treating acute respiratory tract infections (ARTIs). Results indicated that this compound was more effective than tetracycline, suggesting its continued use as a frontline antibiotic in managing ARTIs .

Safety Profile

This compound is generally well-tolerated, with common side effects including mild gastrointestinal disturbances like diarrhea, nausea, and vomiting. Serious adverse reactions are rare but can occur, necessitating awareness among healthcare providers .

Data Table: Clinical Efficacy Summary

| Study Focus | Population Size | Treatment Success Rate | Adverse Events Reported |

|---|---|---|---|

| Early Syphilis | 15 | 87% | Mild rash |

| Pediatric Hepatotoxicity Case | 1 | N/A | Severe dehydration |

| Toxic Epidermal Necrolysis Case | 1 | N/A | Severe skin reaction |

| Acute Respiratory Infections | Variable | Superior to tetracycline | Mild GI symptoms |

作用机制

Cefixime is compared with other third-generation cephalosporins such as ceftriaxone, cefotaxime, and ceftazidime:

Ceftriaxone: Similar spectrum of activity but has a longer half-life and is administered intravenously.

Cefotaxime: Similar antibacterial spectrum but is more effective against certain Gram-negative bacteria.

Ceftazidime: Has a broader spectrum of activity against Pseudomonas aeruginosa.

Uniqueness: this compound is unique in its oral bioavailability, making it a convenient option for outpatient treatment. It is also relatively stable in the presence of β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics .

相似化合物的比较

- Ceftriaxone

- Cefotaxime

- Ceftazidime

- Cefepime

- Cefuroxime

生物活性

Cefixime is a third-generation cephalosporin antibiotic widely used for treating various bacterial infections. Its biological activity is characterized by its mechanism of action, spectrum of activity, pharmacokinetics, and clinical efficacy, particularly against resistant strains. This article will delve into these aspects, supported by data tables and case studies.

This compound works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell lysis, especially in rapidly growing bacteria. This compound is notably stable against many beta-lactamases, which are enzymes that confer resistance to other antibiotics:

- Stability Against Beta-Lactamases : this compound shows high resistance to plasmid-mediated penicillinase and chromosomal β-lactamases, except for specific strains like Bacteroides fragilis .

- Affinity for PBPs : It has a strong affinity for PBPs 3 and 1a of Escherichia coli, contributing to its effectiveness against gram-negative bacteria .

Spectrum of Activity

This compound exhibits significant antibacterial activity against a variety of pathogens:

| Pathogen | Activity Level |

|---|---|

| Enterobacteriaceae | Good activity |

| Haemophilus influenzae | Good activity |

| Neisseria gonorrhoeae | Effective even against beta-lactamase producing strains |

| Streptococcus pneumoniae | High activity |

| Staphylococcus aureus | Not susceptible |

| Pseudomonas aeruginosa | Not susceptible |

This compound's effectiveness is comparable to cefotaxime and superior to cefuroxime and amoxicillin in treating infections caused by these organisms .

Pharmacokinetics

This compound's pharmacokinetic profile is critical for its therapeutic efficacy:

- Absorption : Approximately 40%-50% is absorbed after oral administration, with peak serum concentrations reached around 6.7 hours post-dose .

- Half-Life : The mean elimination half-life is approximately 3.8 hours .

- Tissue Penetration : this compound penetrates tissue fluids effectively, achieving concentrations that exceed minimum inhibitory concentrations (MICs) for most urinary pathogens .

Clinical Efficacy

Recent studies have highlighted this compound's potential in treating various infections, including syphilis and urogenital infections.

Case Studies

-

Treatment of Early Syphilis :

- A randomized non-comparative clinical study found that 87% of participants treated with this compound responded successfully at the 3 or 6-month follow-up. In comparison, benzathine penicillin G achieved a response rate of 93% .

- Treatment failures were noted in both groups, emphasizing the need for careful monitoring .

- Urogenital Infections :

属性

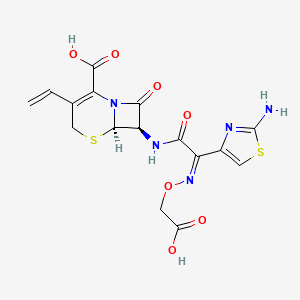

IUPAC Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBVVJOGVLARMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861014 | |

| Record name | 7-{2-(2-Amino-1,3-thiazol-4-yl)[(carboxymethoxy)imino]acetamido}-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79350-37-1 | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefixime exert its antibacterial effect?

A1: this compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) located within the bacterial cell wall [, ]. These proteins are crucial enzymes involved in the final stages of peptidoglycan synthesis, a vital component of the bacterial cell wall. By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan strands, ultimately leading to bacterial cell death [].

Q2: What is the chemical formula and molecular weight of this compound?

A2: this compound trihydrate's molecular formula is C16H15N5O7S2 • 3H2O, and its molecular weight is 493.48 g/mol. []

Q3: Are there any spectroscopic techniques used to characterize this compound?

A3: Yes, various spectroscopic techniques have been employed to characterize this compound, including FTIR (Fourier-transform infrared spectroscopy), DSC (Differential Scanning Calorimetry), and XRD (X-ray diffraction) [, ]. These techniques provide valuable information about the drug's chemical structure, purity, and physical properties, which are essential for formulation development and quality control.

Q4: Are there specific excipients that enhance this compound's stability?

A5: Studies have shown that complexation with Captisol (sulfobutylether β-cyclodextrin) and the addition of hypromellose significantly improve this compound's stability against aqueous-mediated degradation []. This finding highlights the importance of excipient selection in ensuring optimal drug stability.

Q5: What is the bioavailability of this compound after oral administration?

A6: this compound is marketed as an orally active antibiotic, but its bioavailability can be influenced by various factors. Studies in healthy volunteers have shown that its bioavailability can be affected by the formulation and the presence of other drugs [, ].

Q6: How does the co-administration of other drugs impact this compound's pharmacokinetics?

A7: Research indicates that drugs like nifedipine, omeprazole, rosuvastatin, and clopidogrel can alter the pharmacokinetic parameters of this compound [, ]. For instance, nifedipine has been shown to increase this compound absorption in a rat intestinal perfusion model, suggesting potential neural regulation of this interaction []. These interactions highlight the importance of considering potential drug-drug interactions when prescribing this compound.

Q7: Are there strategies to improve the solubility of this compound?

A9: Researchers have explored various techniques to enhance this compound solubility, including solid dispersion technology, hydrotropic solubilization, and the development of liquisolid systems [, , ]. These strategies aim to increase the drug's solubility and dissolution rate, ultimately improving its bioavailability and therapeutic efficacy.

Q8: What are the major mechanisms of resistance to this compound in Neisseria gonorrhoeae?

A10: The emergence of Neisseria gonorrhoeae strains with reduced susceptibility to this compound poses a significant threat to gonorrhea treatment. This reduced susceptibility is often linked to mutations in specific genes, including penA, mtrR, porB1b (penB), and ponA [, ].

Q9: What is the significance of the penA mosaic allele in this compound resistance?

A11: The penA gene encodes PBP2, the primary target of this compound. The presence of penA mosaic alleles, characterized by specific amino acid substitutions in PBP2, is strongly associated with decreased susceptibility to this compound and ceftriaxone [, ]. These mutations can alter the binding affinity of this compound to PBP2, rendering the drug less effective.

Q10: What analytical methods are used to measure this compound concentrations?

A12: Several analytical methods have been developed and validated for the accurate quantification of this compound in various matrices, including serum, cerebrospinal fluid, and pharmaceutical formulations [, , ]. High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for this compound analysis, offering high sensitivity and selectivity [, , ]. Researchers have also developed first-order derivative spectrophotometric methods for simultaneous determination of this compound in combination with other drugs like linezolid [].

Q11: What are some challenges in the development of analytical methods for this compound?

A13: One challenge is ensuring the method's stability-indicating capability, meaning it can differentiate this compound from its degradation products []. This is crucial for accurate drug quantification in stability studies and quality control of pharmaceutical formulations.

Q12: Have there been efforts to improve this compound delivery to specific sites of infection?

A14: While most research on this compound focuses on its oral formulation and systemic delivery, some studies explore alternative delivery routes. For instance, this compound suppositories have been investigated as a potential approach to achieve localized drug delivery and improve patient compliance [].

Q13: Are there in vitro studies investigating the synergistic effects of this compound with other antibiotics?

A16: Yes, research suggests that this compound, when combined with azithromycin, exhibits synergistic and additive effects against various respiratory pathogens, including Klebsiella pneumoniae and Haemophilus influenzae []. This highlights the potential of antibiotic combinations in improving treatment efficacy and combating antibiotic resistance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。